molecular formula C22H24N2O2S B13752858 Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)- CAS No. 63217-26-5

Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)-

Cat. No.: B13752858
CAS No.: 63217-26-5
M. Wt: 380.5 g/mol
InChI Key: UVRKWARRCHCTCV-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)- (CAS: Not explicitly provided), is a sulfonamide derivative characterized by a central benzenesulfonamide core substituted with a 4-amino group and two distinct N-linked substituents: a 4-methylphenyl (p-tolyl) group and a 3-phenylpropyl chain. This structure combines aromatic and aliphatic moieties, which may influence its physicochemical properties and biological activity.

Properties

CAS No.

63217-26-5

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)benzenesulfonamide

InChI

InChI=1S/C22H24N2O2S/c1-18-9-13-21(14-10-18)24(17-5-8-19-6-3-2-4-7-19)27(25,26)22-15-11-20(23)12-16-22/h2-4,6-7,9-16H,5,8,17,23H2,1H3

InChI Key

UVRKWARRCHCTCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline.

    Sulfonation: Aniline undergoes sulfonation to form benzenesulfonamide.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various amines.

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and physicochemical properties, drawing from evidence-based sulfonamide derivatives.

Structural Analogues and Substituent Variations

The compound’s uniqueness lies in its dual N-substituents: 4-methylphenyl (aromatic) and 3-phenylpropyl (aliphatic with an aromatic terminus). Key comparisons include:

Compound Substituents Key Features
Target Compound N-(4-methylphenyl), N-(3-phenylpropyl) Combines aromatic and aliphatic substituents; moderate lipophilicity
4-Amino-N-(2-aminoethyl)benzenesulfonamide N-(2-aminoethyl) Shorter alkyl chain; increased polarity due to primary amine
N-(3-hydroxy-1-phenylpropyl)-4-methyl- N-(3-hydroxy-1-phenylpropyl) Hydroxyl group introduces hydrogen-bonding potential
4-Amino-N-(3-methoxypropyl)- N-(3-methoxypropyl) Methoxy group enhances solubility but reduces lipophilicity
Darunavir Metabolite () N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl), N-(isobutyl-d9) Deuterated isobutyl group; chiral centers impact pharmacokinetics

Key Observations :

  • Alkyl Chain Length: Longer chains (e.g., 3-phenylpropyl vs.
  • Aromatic vs. Aliphatic : The 4-methylphenyl group contributes to π-π stacking interactions, while the 3-phenylpropyl chain adds conformational flexibility.
  • Functional Groups : Hydroxy or methoxy substituents (e.g., ) improve solubility but may reduce metabolic stability compared to alkyl/aryl groups.
Physicochemical Properties

Quantum chemical studies () on alkylamine-substituted sulfonamides provide indirect insights:

Property Target Compound (Predicted) 4-Amino-N-(2-aminoethyl)- () 4-Amino-N-(3-methoxypropyl)- ()
Dipole Moment (Debye) ~5.2 (estimated) 4.8 3.9
logP ~3.1 1.8 2.4
Hydrogen Bond Donors 2 (NH₂ and sulfonamide NH) 3 (NH₂, sulfonamide NH, alkylamine NH) 2

Analysis :

  • The target compound’s logP is higher than derivatives with shorter chains (e.g., ethyl), aligning with the 3-phenylpropyl group’s hydrophobicity.
  • Fewer hydrogen-bond donors compared to aminoethyl analogs () may reduce solubility but improve blood-brain barrier penetration.

Biological Activity

Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)-, also known by its CAS number 63217-26-5, is a chemical compound with a molecular formula of C22H24N2O2S and a molecular weight of approximately 380.51 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in pharmacology.

PropertyValue
CAS Number63217-26-5
Molecular FormulaC22H24N2O2S
Molecular Weight380.511 g/mol
LogP4.30
InChI KeyUVRKWARRCHCTCV-UHFFFAOYSA-N

Benzenesulfonamides exhibit various biological activities primarily through their interaction with specific biomolecular targets. The sulfonamide moiety is known to inhibit certain enzymes and receptors, leading to pharmacological effects such as anti-inflammatory, antimicrobial, and potential antidiabetic activities.

Cardiovascular Effects

Recent studies have highlighted the cardiovascular effects of benzenesulfonamide derivatives. For instance, research involving an isolated rat heart model demonstrated that certain derivatives can significantly decrease perfusion pressure and coronary resistance. This effect is hypothesized to result from interactions with calcium channels, suggesting a potential therapeutic role in managing cardiovascular diseases .

Case Studies and Research Findings

  • Cardiovascular Study :
    • A study assessed the effects of various benzenesulfonamide derivatives on perfusion pressure using isolated rat hearts. The results indicated that compounds like 4-(2-aminoethyl)-benzenesulfonamide significantly reduced both perfusion pressure and coronary resistance compared to controls, suggesting their potential as calcium channel inhibitors .
  • Antimicrobial Activity :
    • A preliminary investigation into the antimicrobial properties of benzenesulfonamide derivatives revealed significant antibacterial activity against various pathogens using the disc diffusion method. This suggests that these compounds may serve as effective agents in treating bacterial infections .
  • Antidiabetic Potential :
    • Another study focused on the synthesis of new benzenesulfonamide derivatives for antidiabetic applications. The compounds were tested for their ability to lower blood glucose levels in diabetic models, showing promising results that warrant further exploration in clinical settings .

Docking Studies

Molecular docking studies have been employed to predict the interaction of benzenesulfonamide derivatives with target proteins involved in cardiovascular regulation. For example, docking analyses using the 6jp5 protein structure indicated that these compounds could effectively bind to calcium channels, potentially leading to their observed biological effects .

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